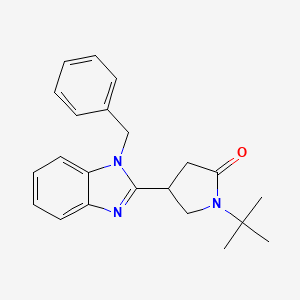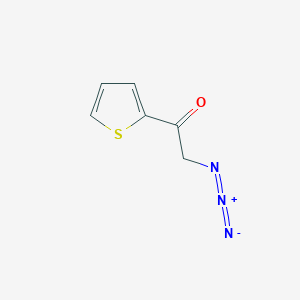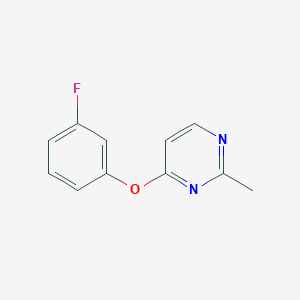![molecular formula C18H17BrN4OS B6424118 2-bromo-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)benzamide CAS No. 2034346-60-4](/img/structure/B6424118.png)
2-bromo-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a bromo group, a thiazolo group, a pyridin group, and an amide group . It’s likely to be used in the field of medicinal chemistry or materials science .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions like the Heck reaction . This involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using techniques like elemental analysis, high-resolution mass spectrometry, NMR, IR, and UV spectroscopy .Chemical Reactions Analysis
The compound, due to the presence of various functional groups, might undergo a variety of chemical reactions. For instance, the bromo group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Techniques like NMR and mass spectrometry can provide information about its molecular weight, polarity, and other properties .Applications De Recherche Scientifique
Antioxidant Activity
Thiazolo[4,5-b]pyridines, which include F6240-6957, have been found to exhibit high antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.
Antimicrobial Activity
These compounds have also been identified as having significant antimicrobial properties . This suggests potential applications in the development of new antibiotics or antiviral drugs.
Herbicidal Activity
Thiazolo[4,5-b]pyridines have been reported to possess herbicidal activity . This could lead to the development of new, more effective herbicides for use in agriculture.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolo[4,5-b]pyridines could be harnessed for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antifungal Activity
Thiazolo[4,5-b]pyridines have been found to have antifungal properties . This suggests potential applications in the treatment of fungal infections.
Antitumor Activity
Thiazolo[4,5-b]pyridines have been identified as having antitumor activity . This could lead to the development of new cancer treatments.
Histamine H3 Receptor Antagonists
Some representatives of this class have been reported as histamine H3 receptor antagonists . This suggests potential applications in the treatment of allergies and asthma.
Synthesis of Novel Organic Compounds
The thiazolo[4,5-b]pyridine moiety of F6240-6957 can be readily modified by introduction of new binding sites . This is extremely necessary to optimize the interaction between the ligand and biological target, making it a promising scaffold for the design of new medicines .
Mécanisme D'action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which f6240-6957 belongs, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres .
Mode of Action
Thiazolo[4,5-b]pyridines are known to exhibit a broad spectrum of pharmacological activities . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Orientations Futures
Compounds with similar structures are often studied for their potential applications in fields like medicinal chemistry and materials science . Future research might focus on exploring these applications further, optimizing the synthesis process, or investigating the compound’s properties in more detail.
Propriétés
IUPAC Name |
2-bromo-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4OS/c19-14-5-2-1-4-13(14)16(24)21-12-7-10-23(11-8-12)18-22-15-6-3-9-20-17(15)25-18/h1-6,9,12H,7-8,10-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQURSDAIVDEYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2Br)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B6424037.png)


![5-(3-chlorophenyl)-1,3,8,8-tetramethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B6424065.png)
![tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B6424068.png)


![tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate](/img/structure/B6424081.png)
![2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one](/img/structure/B6424099.png)
![3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide](/img/structure/B6424115.png)
![N-(2-{4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B6424121.png)
![5-cyclopropyl-2-{4-[2-(thiophen-3-yl)acetyl]piperazin-1-yl}-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6424134.png)
![2-benzoyl-N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]benzamide](/img/structure/B6424137.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B6424144.png)